molecular formula C22H24FN5O2 B2353837 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine CAS No. 1421443-28-8

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No.: B2353837
CAS No.: 1421443-28-8
M. Wt: 409.465
InChI Key: CFRXWJKKVPFVCL-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and is substituted with various other functional groups .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study demonstrated the synthesis of compounds related to 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine, which exhibited significant antimicrobial activities (Menteşe et al., 2013).
  • Synthesis and Anticancer Activity : Another research focused on synthesizing phenolic Mannich bases with piperazines, including similar structures, that showed potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
  • Triazole Analogues of Piperazine and Antibacterial Activity : Triazole analogues of piperazine, closely related to the compound , were synthesized and evaluated for antibacterial activity, showing potential as molecules for further development (Nagaraj et al., 2018).

Chemical Synthesis and Characterization

  • Fe-Catalyzed Synthesis : A study discussed the Fe-catalyzed synthesis of flunarizine, a compound structurally similar to the queried compound, highlighting methods for its efficient production (Shakhmaev et al., 2016).
  • Synthesis and Docking Studies : The synthesis and characterization, along with docking studies of a similar piperazine-1-yl-1H-indazole derivative, were presented, underlining its significance in medicinal chemistry (Balaraju et al., 2019).

Biological and Pharmacological Evaluation

  • Antitumor Activity of Schiff Bases : Research on 1,2,4-triazole Schiff bases, structurally related to the compound, exhibited significant antitumor activity, indicating their potential in cancer treatment (Ding et al., 2016).
  • Synthesis and Activity Relationship of Conazole Analogues : The synthesis of conazole analogues, including the compound of interest, was examined for antimicrobial, antioxidant, and enzyme inhibitory activities, offering insights into their biological potential (Mermer et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not provided in the retrieved information. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity, but the specific activity of this compound would depend on its exact structure and the context in which it is used .

Properties

IUPAC Name

1-[4-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-30-21-9-5-2-6-17(21)14-22(29)27-12-10-26(11-13-27)16-18-15-24-25-28(18)20-8-4-3-7-19(20)23/h2-9,15H,10-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXWJKKVPFVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=CN=NN3C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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